
tert-Butyl (4-bromobenzyl)(phenyl)carbamate
Overview
Description
tert-Butyl (4-bromobenzyl)(phenyl)carbamate: is an organic compound with the molecular formula C18H20BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromobenzyl group, and a phenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromobenzyl)(phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromobenzyl)(phenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are used in organic solvents like 1,4-dioxane.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : Approximately 286.169 g/mol
- Structure : The compound features a tert-butyl group, a bromobenzyl moiety, and a phenyl group attached to a carbamate functional group. This unique structure contributes to its reactivity and stability.
Organic Synthesis
tert-Butyl (4-bromobenzyl)(phenyl)carbamate is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its stability and reactivity. The compound can be utilized in various reactions, including:
- Suzuki Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in drug discovery.
- N-Boc Protection : It serves as a precursor for the synthesis of N-Boc-protected anilines, which are valuable in medicinal chemistry.
Biological Applications
The compound exhibits potential biological activities that make it useful in research related to enzyme inhibition and protein interactions.
- Enzyme Inhibition : this compound has shown moderate inhibition of enzymes such as acetylcholinesterase (AChE), impacting neurotransmitter regulation. This property is significant for neuropharmacological studies.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, suggesting potential applications in treating infections.
- Antitumor Properties : Research has indicated that certain derivatives may exhibit antitumor activity, warranting further investigation into their mechanisms of action.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing drugs targeting specific biological pathways. Its structural characteristics allow for diverse interactions with biological systems, making it a valuable tool in drug development.
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various experimental contexts:
Study | Findings |
---|---|
Interaction with SERT | Investigated the interaction of brominated compounds with serotonin transporters; varying inhibition potency based on substitution patterns was found. |
Synthesis of N-Boc-protected anilines | Demonstrated effective synthesis routes using this carbamate as a precursor. |
Enzyme inhibition capabilities | Explored the enzyme inhibition capabilities of carbamates; moderate AChE inhibition was observed with implications for neuropharmacology. |
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromobenzyl)(phenyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with proteins, altering their conformation and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
Comparison:
- tert-Butyl (4-bromobenzyl)(phenyl)carbamate is unique due to the presence of both a bromobenzyl and a phenyl group, which imparts distinct chemical properties and reactivity.
- tert-Butyl (4-bromophenyl)carbamate lacks the benzyl group, making it less versatile in certain synthetic applications .
- tert-Butyl (4-iodophenyl)carbamate has an iodine atom instead of bromine, which can affect its reactivity and the types of reactions it can undergo .
- tert-Butyl (4-chlorophenyl)carbamate has a chlorine atom, which is less reactive than bromine, making it suitable for different types of chemical transformations .
Biological Activity
tert-Butyl (4-bromobenzyl)(phenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 272.14 g/mol
- IUPAC Name : this compound
The compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to a carbamate moiety, which influences its solubility and interaction with biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to altered pharmacokinetics and drug interactions .
Table 1: Enzyme Inhibition Profile
Enzyme | Inhibition Type | Reference |
---|---|---|
CYP1A2 | Inhibitor | |
CYP2C19 | Inhibitor | |
β-secretase 1 | Inhibitor | |
Acetylcholinesterase | Inhibitor |
Anti-inflammatory Activity
The compound has also been shown to influence inflammatory pathways. It increases levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, suggesting a role in modulating inflammatory responses.
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active sites of specific enzymes, it disrupts their catalytic activity, leading to downstream effects on cellular signaling pathways.
Interaction with Biological Targets
The compound's structure allows it to interact with various biological targets:
- Cytochrome P450 Enzymes : Affecting drug metabolism.
- β-secretase 1 : Potential implications in neurodegenerative diseases.
- Acetylcholinesterase : Implications in cognitive function and neurodegeneration.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Neurodegenerative Diseases : A study highlighted the inhibition of β-secretase 1 by similar carbamate derivatives, indicating potential therapeutic applications in Alzheimer's disease treatment.
- Anti-tuberculosis Activity : Related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used for tert-Butyl (4-bromobenzyl)(phenyl)carbamate, and what are their critical parameters?
- Answer : The compound is typically synthesized via alkylation or coupling reactions. A general approach involves reacting tert-butyl carbamate precursors with brominated aromatic intermediates under basic conditions. For example:
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Alkylation : Using tert-butyl carbamate and 4-bromobenzyl bromide in tetrahydrofuran (THF) with a strong base like LiHMDS at low temperatures (-78°C) .
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Palladium-catalyzed coupling : Cross-coupling reactions (e.g., Buchwald-Hartwig) with aryl halides, requiring Pd(OAc)₂, ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in refluxing toluene .
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Key parameters : Temperature control, stoichiometry of reagents, catalyst loading, and solvent choice significantly influence yield and purity.
Method Base/Catalyst Solvent Yield Range Reference Alkylation LiHMDS THF 75–85% Pd-catalyzed coupling Pd(OAc)₂/Xantphos Toluene 60–70%
Q. What safety protocols are critical for handling this compound?
- Answer : Based on SDS data for related carbamates:
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PPE : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 mask) if dust or aerosols form .
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Fire hazards : Use dry sand, alcohol-resistant foam, or CO₂ extinguishers. Avoid water jets, as combustion may release toxic gases (e.g., CO, NOₓ) .
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Storage : Keep in airtight containers at room temperature, away from light and oxidizing agents .
Hazard Type Mitigation Strategy Source Fire Dry chemical extinguishers Inhalation Local exhaust ventilation Storage Airtight, dark, room temperature
Q. How is this compound characterized post-synthesis?
- Answer : Key techniques include:
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NMR spectroscopy : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .
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X-ray crystallography : Resolve stereochemistry and packing (e.g., monoclinic crystal system with β = 98.21°, Z = 4) .
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HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Technique Critical Data Points Reference X-ray crystallography a = 12.289 Å, β = 98.21°, Z = 4 ¹H NMR tert-butyl δ 1.4 ppm, aromatic δ 7.2–7.8
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
- Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Temperature optimization : Lower temperatures (-78°C) reduce side reactions in alkylation .
- Ligand screening : Bulky ligands improve steric control in Pd-catalyzed couplings .
- Statistical modeling : Response surface methodology (RSM) identifies optimal reagent ratios .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Cross-validate with complementary techniques:
- X-ray vs. NMR : Resolve ambiguity in stereochemistry (e.g., crystal data confirms tert-butyl orientation ).
- 2D NMR (COSY, NOESY) : Assign overlapping signals in aromatic regions .
- Computational modeling : DFT calculations predict NMR shifts and verify hydrogen bonding networks .
Q. What are the stability profiles of this compound under varying conditions?
- Answer : Stability studies suggest:
-
Thermal degradation : Decomposes above 124°C, releasing CO₂ and brominated byproducts .
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Hydrolytic sensitivity : Susceptible to acidic/basic conditions; store in neutral, anhydrous environments .
-
Light exposure : UV irradiation accelerates decomposition; use amber glassware .
Condition Degradation Pathway Mitigation Source High temperature CO₂ release Store below 25°C Acidic pH Carbamate cleavage Neutral buffers
Q. How can mechanistic insights improve synthetic efficiency?
- Answer : Kinetic studies and isotopic labeling (e.g., ¹⁸O tracing) reveal:
Properties
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(16-7-5-4-6-8-16)13-14-9-11-15(19)12-10-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQOZNXDYWFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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